molecular formula C11H12O5 B6034024 methyl 2-(1,3-benzodioxol-5-yloxy)propanoate

methyl 2-(1,3-benzodioxol-5-yloxy)propanoate

Cat. No.: B6034024
M. Wt: 224.21 g/mol
InChI Key: OWWUVCPUNQXVEC-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate: is an organic compound with the molecular formula C11H12O5 It is a derivative of propanoic acid and contains a benzodioxole moiety, which is a common structural motif in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1,3-benzodioxol-5-yloxy)propanoate typically involves the esterification of 2-(1,3-benzodioxol-5-yloxy)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-(1,3-benzodioxol-5-yloxy)propanoic acid+methanolacid catalystmethyl 2-(1,3-benzodioxol-5-yloxy)propanoate+water\text{2-(1,3-benzodioxol-5-yloxy)propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-(1,3-benzodioxol-5-yloxy)propanoic acid+methanolacid catalyst​methyl 2-(1,3-benzodioxol-5-yloxy)propanoate+water

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 2-(1,3-benzodioxol-5-yloxy)propanoic acid.

    Reduction: Formation of 2-(1,3-benzodioxol-5-yloxy)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.

Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-(1,3-benzodioxol-5-yloxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzodioxole moiety can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 2-(1,3-benzodioxol-5-yloxy)acetate: Similar structure but with an acetate group instead of a propanoate group.

    Methyl 2-(1,3-benzodioxol-5-yloxy)butanoate: Similar structure but with a butanoate group instead of a propanoate group.

    Methyl 2-(1,3-benzodioxol-5-yloxy)pentanoate: Similar structure but with a pentanoate group instead of a propanoate group.

Uniqueness: Methyl 2-(1,3-benzodioxol-5-yloxy)propanoate is unique due to its specific propanoate ester group, which can influence its reactivity and interactions compared to other similar compounds. The presence of the benzodioxole moiety also imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

methyl 2-(1,3-benzodioxol-5-yloxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-7(11(12)13-2)16-8-3-4-9-10(5-8)15-6-14-9/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWUVCPUNQXVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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